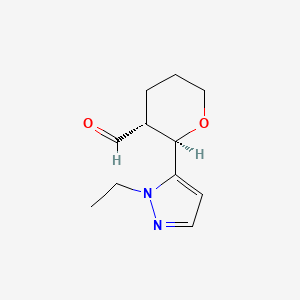
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is a synthetic organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of an oxane ring substituted with a pyrazolyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a substitution reaction using a suitable pyrazole derivative.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The pyrazolyl group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2R,3R)-2-(2-Ethylpyrazol-3-yl)oxane-3-carboxylic acid.
Reduction: Formation of (2R,3R)-2-(2-Ethylpyrazol-3-yl)oxane-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
(2R,3R)-2-(2-Phenylpyrazol-3-yl)oxane-3-carbaldehyde: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is unique due to the specific combination of the ethylpyrazolyl group and the oxane ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1955557-99-9 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 |
IUPAC名 |
(2R,3R)-2-(2-ethylpyrazol-3-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,8-9,11H,2-4,7H2,1H3/t9-,11+/m0/s1 |
InChIキー |
AOEVZGBNFRUFMW-GXSJLCMTSA-N |
SMILES |
CCN1C(=CC=N1)C2C(CCCO2)C=O |
異性体SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C=O |
正規SMILES |
CCN1C(=CC=N1)C2C(CCCO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















